![molecular formula C45H52N5O6PS B12275040 3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile](/img/structure/B12275040.png)
3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediates. Typical synthetic routes may include:
- Formation of the triazatricyclo structure through cyclization reactions.
- Introduction of the dimethyl and oxo groups via specific reagents and conditions.
- Attachment of the phenyl and methoxy groups through substitution reactions.
- Final assembly of the compound through a series of coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
化学反应分析
Types of Reactions
The compound may undergo various types of reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
The compound may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: As a potential drug candidate for treating specific diseases.
Industry: As a component in the manufacture of specialty chemicals or materials.
作用机制
The mechanism by which the compound exerts its effects will depend on its specific structure and functional groups. Potential molecular targets and pathways involved may include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors and altering their signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
相似化合物的比较
Similar Compounds
Similar compounds may include other triazatricyclo derivatives or molecules with similar functional groups. Examples include:
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol .
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one .
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications compared to similar compounds.
属性
分子式 |
C45H52N5O6PS |
|---|---|
分子量 |
822.0 g/mol |
IUPAC 名称 |
3-[[[1-[[3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H52N5O6PS/c1-10-24-55-57(56-25-12-23-46)50(30(2)3)44(6,7)28-54-45(33-15-19-37(52-8)20-16-33,34-17-21-38(53-9)22-18-34)35-13-11-14-36(27-35)49-29-47-40-39-31(4)26-32(5)48-42(39)58-41(40)43(49)51/h11,13-22,26-27,29-30H,10,12,24-25,28H2,1-9H3 |
InChI 键 |
HIVJPGNMFPMNEL-UHFFFAOYSA-N |
规范 SMILES |
CCCOP(N(C(C)C)C(C)(C)COC(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC(=CC=C3)N4C=NC5=C(C4=O)SC6=C5C(=CC(=N6)C)C)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12274957.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274961.png)
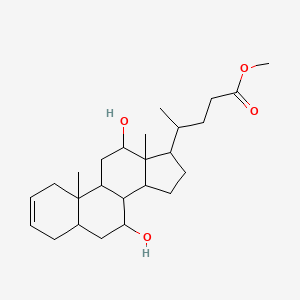
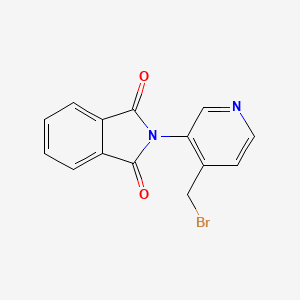
![Ethyl 2-(2-{[4-(4-chlorophenyl)phthalazin-1-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12274993.png)
![methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B12274995.png)
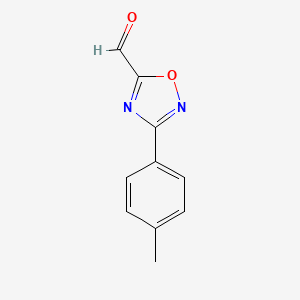
![6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B12275001.png)
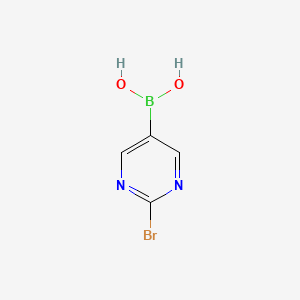

![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12275014.png)
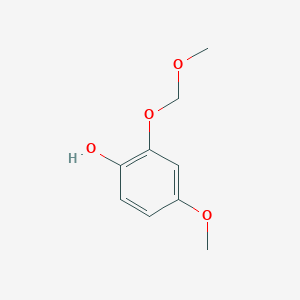
![(R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B12275017.png)

